N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple phenyl groups and bromine atoms. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of products, depending on the substituent introduced.
Scientific Research Applications
N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine include:
- N4,N4’-Bis(4-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
- N4,N4’-Bis(3-Chlorophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
- N4,N4’-Bis(3-Methylphenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
What sets N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine apart from similar compounds is its specific arrangement of bromine atoms and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
3-bromo-N-[4-[4-(N-(3-bromophenyl)anilino)phenyl]phenyl]-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26Br2N2/c37-29-9-7-15-35(25-29)39(31-11-3-1-4-12-31)33-21-17-27(18-22-33)28-19-23-34(24-20-28)40(32-13-5-2-6-14-32)36-16-8-10-30(38)26-36/h1-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLSWHUXOJSQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)Br)C6=CC(=CC=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559856 | |
Record name | N~4~,N~4'~-Bis(3-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121246-40-0 | |
Record name | N~4~,N~4'~-Bis(3-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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